2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(6-fluoropyridin-2-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O.ClH/c8-7-3-1-2-6(10-7)5(9)4-11;/h1-3,5,11H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGQOSBNVRPDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride typically involves the nucleophilic substitution reaction of 2,6-difluoropyridine with ammonia, followed by the reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is recognized for its potential as a pharmacological agent. Research indicates that derivatives containing the 6-fluoropyridine moiety can interact with biological targets, particularly in neurological and oncological contexts. Studies have shown that compounds similar to 2-amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride exhibit activity against various receptors and enzymes involved in disease processes, making them candidates for drug development targeting conditions such as cancer and neurological disorders .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies of compounds featuring the 6-fluoropyridine group have revealed insights into their binding affinities and biological activities. For instance, modifications to the pyridine ring can significantly influence the potency of these compounds against specific biological targets. This has implications for designing more effective drugs with optimized therapeutic profiles .
Synthesis and Chemical Properties
Synthetic Routes
Various synthetic methods have been developed for producing this compound. These methods often involve multi-step processes that allow for the introduction of functional groups that enhance biological activity. For example, the coupling of aryl or heteroaryl amines with appropriate intermediates has been employed to synthesize this compound .
Chemical Properties
The compound has a molecular formula of C7H10ClFN2O and a molecular weight of approximately 192.62 g/mol. Its hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications .
Case Studies and Research Findings
Case Study: Neurological Disorders
Research has explored the application of this compound in developing treatments for neurological disorders. In vitro studies have demonstrated its ability to modulate neurotransmitter systems, suggesting potential therapeutic effects in conditions such as depression and anxiety .
Case Study: Cancer Research
In oncology, this compound has been investigated as part of a series of inhibitors targeting specific pathways involved in tumor growth. For instance, studies have highlighted its efficacy against Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is crucial for malaria parasite survival but also serves as a model for understanding similar pathways in cancer cells .
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Tables: Key Properties of Selected Compounds
Biological Activity
2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₁₀ClFN₂O
- Molecular Weight : 192.62 g/mol
- Structure : The compound features a pyridine ring substituted with a fluorine atom and an amino alcohol functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can modulate cellular processes. The presence of the fluorine atom enhances the binding affinity to specific enzymes and receptors, potentially influencing several pathways:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, leading to altered enzyme activity.
- Receptor Modulation : It has been suggested that the compound can bind to certain receptors, influencing signaling pathways associated with neurotransmission and cellular growth.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that fluorinated pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structure may enhance its efficacy in inhibiting tumor growth.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Neuroactive Properties : Given the structural similarities to other neuroactive compounds, this compound may have implications in neurological research and treatment strategies for disorders like anxiety or depression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:
Comparison with Similar Compounds
The uniqueness of this compound can be observed when compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride | C₇H₁₀ClFN₂O | Different fluorine position; varied biological activity |
| 5-Fluoroindole | C₈H₆FN | Known for neuroactive properties; distinct mechanism |
| 4-Amino-3-fluorobenzyl alcohol | C₇H₈FNO | Different functional groups; varied pharmacological profile |
Q & A
Q. How can the compound’s role as a bifunctional ligand be exploited in catalysis?
- Coordination Chemistry : Screen metal salts (e.g., Cu(II), Zn(II)) in methanol to form complexes. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry.
- Catalytic Applications : Test in asymmetric aldol reactions (e.g., proline-derived ligands) with ketones and aldehydes. Enantiomeric excess (ee) is determined by chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
